Dimethyl piperidine-3,5-dicarboxylate
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and understanding of piperidine compounds in organic chemistry. The foundation for this compound's development traces back to 1850, when piperidine was first reported by Scottish chemist Thomas Anderson, and subsequently in 1852 by French chemist Auguste Cahours, who provided the systematic naming for this class of compounds. Both pioneers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental understanding of this heterocyclic amine structure. The name itself derives from the genus name Piper, which is the Latin word for pepper, reflecting the natural origins from which these compounds were initially isolated.
The specific development of this compound emerged from the need to create more sophisticated synthetic intermediates for pharmaceutical and chemical research. The compound represents an evolution in heterocyclic chemistry, where researchers sought to combine the structural stability of the piperidine ring with the synthetic versatility provided by multiple ester functional groups. This development was particularly significant as it bridged the gap between simple piperidine derivatives and more complex molecular architectures required for advanced synthetic applications.
The industrial production methodologies for related piperidine compounds established important precedents for the synthesis of this compound. Industrial piperidine production typically involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction C5H5N + 3 H2 → C5H10NH. This fundamental understanding of hydrogenation processes became crucial for the later development of methods to synthesize this compound from pyridine precursors.
Significance in Organic Chemistry
This compound occupies a position of considerable importance in modern organic chemistry due to its multifaceted synthetic utility and structural characteristics. The compound serves as a critical intermediate in the synthesis of various biologically active compounds, particularly alkaloids, where its unique structural properties provide essential building blocks for complex molecular architectures. Its significance is further enhanced by the presence of two ester functional groups at strategic positions on the piperidine ring, allowing for diverse chemical transformations and subsequent elaborations.
The synthetic versatility of this compound is demonstrated through multiple synthetic pathways available for its preparation. The primary method involves the hydrogenation of functionalized pyridines, particularly through the reduction of dimethyl pyridine-3,5-dicarboxylate using catalytic hydrogenation conditions. This process typically employs Adam's catalyst (platinum dioxide) under hydrogen atmosphere in acetic acid solvent, with reaction times extending up to nine days under controlled pressure conditions. The resulting product exists as a mixture of cis and trans isomers in approximately equal proportions, with the cis isomer being particularly valuable for subsequent synthetic applications.
The compound's chemical structure enables participation in several distinct types of chemical reactions, including hydrolysis reactions, condensation reactions, and cyclization processes. These reaction capabilities make it an invaluable synthetic intermediate for accessing more complex molecular frameworks. The presence of two methyl ester groups provides opportunities for selective or simultaneous hydrolysis to generate carboxylic acid functionalities, while the piperidine nitrogen can undergo various protection and deprotection strategies to facilitate complex synthetic sequences.
Research findings indicate that this compound exhibits notable biological activities through its derivatives, which have been studied for their potential roles as enzyme inhibitors in various biochemical pathways. These derivatives have shown promise in modulating enzyme activity related to neurotransmitter synthesis and metabolism, and may possess anti-inflammatory properties that could be explored for therapeutic applications in treating neurodegenerative diseases.
Position in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound represents a significant member of the piperidine family, which constitutes one of the most important classes of saturated nitrogen-containing heterocycles. The compound's six-membered ring structure containing one nitrogen atom places it within the broader category of azacyclohexanes, where the nitrogen heteroatom significantly influences both the chemical reactivity and biological activity of the molecule.
The heterocyclic nature of this compound contributes to its unique chemical properties and reactivity patterns. The nitrogen atom in the piperidine ring can exist in different protonation states depending on the chemical environment, affecting the overall molecular properties and biological interactions. This characteristic is particularly important in pharmaceutical applications, where the protonation state can influence drug absorption, distribution, and receptor binding properties.
Comparative analysis with other heterocyclic compounds reveals the distinctive position of this compound within the chemical landscape. When compared to pyridine-based compounds, the saturated piperidine ring provides enhanced stability and different reactivity patterns, while the presence of two carboxylate groups distinguishes it from simpler piperidine derivatives. The following table illustrates key structural comparisons with related heterocyclic compounds:
| Compound Name | Ring Type | Functional Groups | Molecular Formula | Key Distinguishing Features |
|---|---|---|---|---|
| This compound | Saturated six-membered | Two methyl ester groups | C9H15NO4 | Enhanced stability, dual ester functionality |
| Dimethyl pyridine-3,5-dicarboxylate | Unsaturated six-membered | Two methyl ester groups | C9H9NO4 | Aromatic character, different reactivity |
| Piperidine-3,5-dicarboxylic acid | Saturated six-membered | Two carboxylic acid groups | C7H11NO4 | Increased polarity, different solubility profile |
The significance of this compound in heterocyclic chemistry extends to its role in understanding structure-activity relationships and conformational dynamics. The compound exists in different conformational states, with the piperidine ring typically adopting a chair conformation similar to cyclohexane. This conformational preference influences the spatial arrangement of the substituent groups and affects the compound's interaction with biological targets and synthetic reagents.
Recent developments in heterocyclic chemistry have highlighted the importance of this compound as a scaffold for drug discovery and development. The compound's structural features provide an excellent foundation for medicinal chemistry efforts, where modifications to the ester groups or the piperidine nitrogen can lead to compounds with enhanced biological activity or improved pharmacological properties. This versatility has made it an attractive target for pharmaceutical research, particularly in the development of compounds targeting neurological and inflammatory conditions.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl piperidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXRJBHOCBGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Dimethyl Pyridine-3,5-dicarboxylate
The most widely reported method for synthesizing dimethyl piperidine-3,5-dicarboxylate involves catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate. This process reduces the pyridine ring to a piperidine ring while preserving the ester functional groups.
- Starting Material: Dimethyl pyridine-3,5-dicarboxylate
- Solvent: Acetic acid
- Catalyst: Adam’s catalyst (platinum oxide, Pt₂O) or composite catalysts including ruthenium-aluminum oxide
- Hydrogen Pressure: Approximately 50 psi to 30–40 kg/cm² depending on the protocol
- Temperature: Ranges from 25 °C (room temperature) up to 160 °C
- Reaction Time: From 5 hours up to 9 days depending on conditions and catalyst loading
| Parameter | Value | Notes |
|---|---|---|
| Catalyst | Pt₂O (Adam’s catalyst) | 5 mol% relative to substrate |
| Solvent | Acetic acid | 60 mL per ~23 g substrate |
| Hydrogen Pressure | 50 psi (approx. 3.4 atm) | Can be higher in industrial setups |
| Temperature | 25 °C to 160 °C | Mild to elevated temperatures |
| Reaction Time | 5 hours to 9 days | Longer times at lower temperatures |
| Yield | Up to 100% | High purity product |
| Product Isomer Ratio | cis/trans ≈ 1:1 | Mixture of stereoisomers |
The dimethyl pyridine-3,5-dicarboxylate is dissolved in acetic acid, and the catalyst is added. Hydrogen gas is introduced under pressure, and the mixture is stirred for the required time. After completion, the catalyst is removed by filtration (e.g., celite pad), and the solvent is evaporated under reduced pressure to yield the product as a colorless oil. The nitrogen atom can be protected post-synthesis, for example, by Boc protection if needed for further synthetic steps.
High-Pressure Catalytic Hydrogenation Using Composite Catalysts
An alternative industrially relevant method involves hydrogenation of 3,5-dimethylpyridine (a related precursor) under high pressure and temperature with composite catalysts.
- Catalyst: 0.5–2.0% ruthenium on aluminum oxide
- Solvent: Water (10–60%)
- Hydrogen Pressure: 30–40 kg/cm² (approx. 30–40 atm)
- Temperature: 140–160 °C
- Reaction Time: 5–8 hours
- Catalyst Reuse: 10–20 cycles reported
Process Summary:
3,5-dimethylpyridine is reacted in a high-pressure autoclave with the catalyst and water under hydrogen atmosphere. After the reaction, the mixture is cooled, filtered to remove catalyst, and the crude product is isolated. This method yields a crude mixture of 3,5-dimethylpiperidine with trans isomer content of 20–35%, which can be further purified.
| Parameter | Value | Notes |
|---|---|---|
| Catalyst | Ru/Al2O3 (0.5–2.0%) | Composite catalyst |
| Solvent | Water (10–60%) | Aqueous medium |
| Hydrogen Pressure | 30–40 kg/cm² | High-pressure hydrogenation |
| Temperature | 140–160 °C | Elevated temperature |
| Reaction Time | 5–8 hours | Shorter than Pt-catalyzed method |
| Trans Isomer Content | 20–35% | Moderate stereoselectivity |
| Catalyst Reuse | 10–20 times | Economical for industrial use |
| Aspect | Pt₂O Catalyst Hydrogenation | Ru/Al₂O₃ Catalyst High-Pressure Hydrogenation |
|---|---|---|
| Starting Material | Dimethyl pyridine-3,5-dicarboxylate | 3,5-Dimethylpyridine |
| Solvent | Acetic acid | Water |
| Hydrogen Pressure | ~50 psi (low pressure) | 30–40 kg/cm² (high pressure) |
| Temperature | 25 °C to 50 °C (room to mild) | 140–160 °C (high temperature) |
| Reaction Time | Up to 9 days | 5–8 hours |
| Yield | Up to 100% | High, but crude product requiring purification |
| Isomer Control | cis/trans ~1:1 | trans content 20–35% |
| Catalyst Reusability | Not typically reported | 10–20 cycles |
| Industrial Suitability | Suitable for laboratory and small scale | Suitable for industrial scale |
The hydrogenation of dimethyl pyridine-3,5-dicarboxylate using Adam’s catalyst in acetic acid is a well-established route that provides high yields and allows for isolation of both cis and trans isomers in roughly equal amounts.
The use of high-pressure hydrogenation with ruthenium-aluminum oxide catalysts enables faster reaction rates and is more suitable for industrial-scale production, although the stereoselectivity favors moderate trans isomer content.
Protecting groups such as Boc can be introduced post-hydrogenation to stabilize the nitrogen atom for further synthetic transformations.
Analytical methods such as LC-MS with UPLC C18 columns and formic acid/acetonitrile solvent systems are employed to monitor reaction progress and isomer ratios.
The reaction conditions (pressure, temperature, catalyst type) critically influence the stereochemical outcome and purity of the product.
The preparation of this compound is predominantly achieved through catalytic hydrogenation of its pyridine precursor. Laboratory-scale synthesis favors platinum oxide catalysts under mild conditions with acetic acid solvent, yielding a cis/trans mixture. Industrial methods utilize ruthenium-based catalysts under high pressure and temperature in aqueous media to accelerate the process with reasonable stereoselectivity and catalyst recyclability. Both methods require careful control of reaction parameters to optimize yield and isomer distribution.
Chemical Reactions Analysis
Types of Reactions: Dimethyl piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses molecular hydrogen and a rhodium catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Organic Synthesis
DMPC serves as a crucial building block in the synthesis of complex organic molecules. Its unique piperidine ring structure allows for various modifications, making it suitable for creating diverse chemical entities.
Biological Studies
Research has indicated potential biological activities associated with DMPC:
- Enzyme Interaction: It may interact with specific enzymes or receptors, modulating their activity.
- Therapeutic Implications: Investigations are ongoing regarding its role as a precursor in drug synthesis, particularly in developing new pharmaceuticals targeting neurological disorders.
Medicinal Chemistry
DMPC is explored for its potential therapeutic applications:
- Drug Development: Its derivatives are being studied for efficacy against various diseases, including cancer and neurodegenerative conditions.
- Pharmacological Studies: The compound's interaction with biological systems is under examination to understand its pharmacodynamics and pharmacokinetics.
Data Tables
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Synthesis of piperidine derivatives |
| Biological Studies | Potential enzyme interactions and biological activity | Studies on enzyme inhibition |
| Medicinal Chemistry | Role in drug synthesis and therapeutic applications | Development of neuroprotective agents |
Case Study 1: Synthesis of Piperidine Derivatives
A recent study focused on utilizing DMPC as a precursor for synthesizing novel piperidine derivatives. By modifying the ester groups, researchers were able to create compounds with enhanced biological activity against specific cancer cell lines.
Case Study 2: Neuroprotective Properties
In another investigation, DMPC was evaluated for its neuroprotective effects in animal models of neurodegeneration. The results indicated that DMPC derivatives could significantly reduce neuronal loss and improve cognitive function.
Mechanism of Action
The mechanism of action of dimethyl piperidine-3,5-dicarboxylate involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences between dimethyl piperidine-3,5-dicarboxylate and related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Piperidine | 3,5-dimethyl ester | 54732-79-5 | C₉H₁₃NO₄ | 199.20 |
| Dimethyl pyridine-3,5-dicarboxylate | Pyridine | 3,5-dimethyl ester | 4591-55-3 | C₉H₉NO₄ | 195.17 |
| Diethyl 2,6-dimethyl-4-(3,4,5-TMP)-DHP* | Dihydropyridine | 2,6-dimethyl; 4-(3,4,5-trimethoxyphenyl) | 36422-60-3 | C₂₂H₂₉NO₇ | 419.50 |
| Dimethyl 2-hydroxy-2-CF₃-piperidine-3,5-dicarboxylate | Piperidine | 2-hydroxy; 2-trifluoromethyl; 3,5-dimethyl ester | N/A | C₁₁H₁₄F₃NO₅ | ~297.23 |
*DHP = 1,4-dihydropyridine; TMP = trimethoxyphenyl .
Reactivity and Electronic Effects
- Aromatic vs. Saturated Rings : Dimethyl pyridine-3,5-dicarboxylate (pyridine core) exhibits aromatic stabilization, making it less reactive toward nucleophilic substitution compared to the saturated piperidine analog. Piperidine derivatives, lacking conjugation, are more flexible and reactive in ring-opening or hydrogenation reactions .
- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and cyano (CN) substituents (e.g., in ) enhance electrophilicity, facilitating interactions with biological targets. For example, trifluoromethyl-piperidine derivatives show improved metabolic stability in drug design .
- Dihydropyridine Derivatives : Compounds like diethyl 2,6-dimethyl-4-(3,4,5-TMP)-DHP (CAS 36422-60-3) are partially unsaturated, enabling redox activity. This property is exploited in calcium channel blockers (e.g., nifedipine analogs), where the 1,4-dihydropyridine ring acts as a pharmacophore .
Physicochemical Properties
| Property | This compound | Dimethyl Pyridine-3,5-dicarboxylate | Dihydropyridine Derivatives (e.g., CAS 36422-60-3) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 84–85 | ~160–163 (varies with substituents) |
| Solubility | Soluble in polar organic solvents | Insoluble in water; soluble in DCM | Low water solubility; soluble in ethanol/DMSO |
| LogP (Predicted) | ~1.2 | ~1.23 | ~3.2 (trimethoxyphenyl derivative) |
| Stability | Stable under inert conditions | Sensitive to oxidation | Air-sensitive (dihydropyridine redox activity) |
Key Research Findings
Antimicrobial Potency: Dihydropyridine derivatives with nitro/fluoro substituents (e.g., 3k in ) show >500 selectivity index (SI) against M.
Structural Flexibility : Piperidine-based compounds exhibit greater conformational diversity than pyridine analogs, enabling tailored interactions in enzyme inhibition .
Safety Profiles : Piperidine dicarboxylates require stringent handling (e.g., PPE, ventilation) due to moderate acute toxicity (oral LD₅₀: 300–500 mg/kg in rodents) .
Biological Activity
Dimethyl piperidine-3,5-dicarboxylate (DMPDPC) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DMPDPC, including its mechanisms of action, interactions with biological targets, and its relevance in various fields of research.
Chemical Structure and Properties
DMPDPC is characterized by its piperidine ring structure with two methyl groups and two carboxylate groups positioned at the 3 and 5 locations. The molecular formula is with a molecular weight of 201.22 g/mol. The specific stereochemistry of the compound (3R,5S configuration) is crucial as it influences both its chemical behavior and biological activity .
DMPDPC exhibits biological activity primarily through its interaction with various molecular targets. The compound may modulate the activity of enzymes and receptors, influencing physiological processes within biological systems. Key mechanisms include:
- Enzyme Inhibition : DMPDPC can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as DNA synthesis and mitochondrial respiration.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways in the central nervous system .
Biological Activity Spectrum
Research has indicated that DMPDPC possesses a diverse range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the effects of DMPDPC on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound's ability to target specific signaling pathways was noted as a key factor in its antitumor effects .
- Neuropharmacological Studies : In silico evaluations have predicted that DMPDPC may interact with multiple neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .
- Antimicrobial Research : Experimental data indicated that DMPDPC exhibited effective antimicrobial properties against Gram-positive bacteria, showcasing its potential for development into a therapeutic agent for infections .
Synthesis and Applications
The synthesis of DMPDPC typically involves multi-step chemical reactions that can yield high purity products suitable for research applications. Its role as an intermediate in drug synthesis further emphasizes its importance in pharmaceutical chemistry. Applications include:
- Drug Development : As a precursor in the synthesis of novel therapeutic agents.
- Biochemical Research : Utilized in studies investigating enzyme interactions and receptor dynamics.
Q & A
Q. What are the established synthetic routes for dimethyl piperidine-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of piperidine-3,5-dicarboxylic acid using methanol under acidic catalysis. Key variables include temperature (optimized at 60–80°C), stoichiometry of methanol, and acid catalyst concentration (e.g., sulfuric acid at 5–10 mol%). Side reactions, such as transesterification or oxidation, can be mitigated by inert atmospheres (N₂ or Ar) and controlled heating . Purity is assessed via HPLC or GC-MS, with yields ranging from 70–85% under optimized conditions. Impurities often arise from incomplete esterification or residual starting materials, necessitating recrystallization or column chromatography .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester groups (δ ~3.7 ppm for methoxy protons) and piperidine ring conformation. Coupling constants (J) between axial/equatorial protons (e.g., 3-H and 5-H) reveal chair conformations .
- X-ray Crystallography : Single-crystal X-ray diffraction (Mo Kα radiation) resolves bond lengths (C=O at ~1.21 Å) and dihedral angles, confirming stereochemistry. Data refinement (e.g., SHELX or Olex2) achieves R₁ values <0.05 for high confidence .
- IR Spectroscopy : Stretching frequencies for ester carbonyls (1700–1750 cm⁻¹) and piperidine N-H (3300 cm⁻¹) validate functional groups .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (N₂) at 4°C to prevent hydrolysis of ester groups. Avoid exposure to moisture, light, and oxidizing agents. Stability studies indicate <5% degradation over 12 months under these conditions . For lab use, aliquot into small quantities to minimize repeated exposure to ambient conditions.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:
- Electrophilic substitution : The piperidine nitrogen and ester carbonyls are electron-rich, favoring reactions with nitrating agents or acyl halides.
- Steric effects : Methyl groups at positions 3 and 5 hinder axial substitution, directing reactivity to equatorial positions.
Validated models correlate with experimental outcomes (e.g., nitration yields) with >90% accuracy .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel dihydropyridine derivatives from this compound?
Discrepancies between calculated and observed NMR/IR spectra often arise from:
- Conformational flexibility : Dynamic NMR (variable-temperature studies) distinguishes axial/equatorial proton exchange in piperidine rings.
- Tautomerism : In dihydropyridines, keto-enol tautomerism alters carbonyl signals. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Impurity interference : LC-MS with high-resolution mass filters (HRMS) identifies byproducts (e.g., oxidation at C-4) .
Q. What role does this compound play in multi-component reactions (MCRs) for generating bioactive heterocycles?
This compound serves as a dihydropyridine precursor in MCRs, such as the Hantzsch reaction, to synthesize polycyclic structures. For example:
- Antihypertensive analogs : React with β-keto esters and aldehydes to form 1,4-dihydropyridines with calcium channel-blocking activity .
- Anticancer scaffolds : Incorporate nitroaryl or fluorophenyl substituents via Pd-catalyzed cross-coupling, enhancing cytotoxicity (IC₅₀ values <10 μM in HepG2 cells) .
Optimize yields (60–75%) using microwave-assisted synthesis (100°C, 30 min) .
Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?
- Steric effects : Bulky groups (e.g., isopropyl at C-2/C-6) reduce membrane permeability but increase target specificity (e.g., α₁-adrenergic receptors) .
- Electronic effects : Electron-withdrawing groups (NO₂, CF₃) at C-4 enhance metabolic stability by reducing cytochrome P450 oxidation .
Structure-Activity Relationship (SAR) studies use logP calculations and in vitro assays (e.g., enzyme inhibition) to guide design .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates.
- Purification : Use simulated moving bed (SMB) chromatography for >99% purity in multi-gram batches .
- Quality control : Adhere to ICH guidelines for residual solvent analysis (e.g., methanol limits <3000 ppm) .
Q. How are stability-indicating assays (SIAs) developed for this compound under stressed conditions?
Expose the compound to:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
